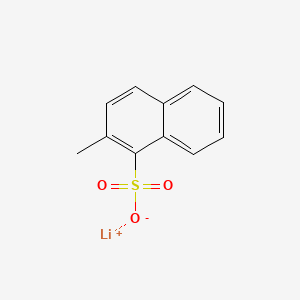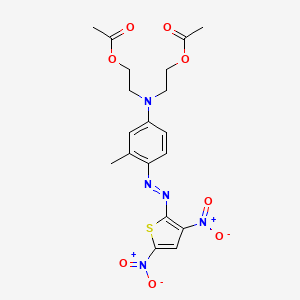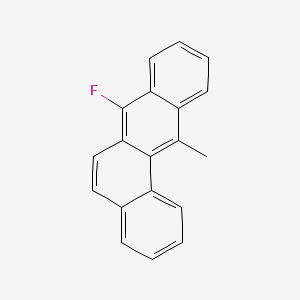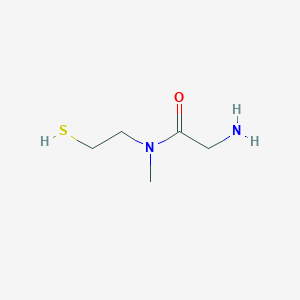
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is an organic compound that belongs to the class of acetamides. This compound features a unique structure with an amino group, a mercaptoethyl group, and a methyl group attached to the acetamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- typically involves the reaction of acetamide derivatives with appropriate reagents to introduce the amino, mercaptoethyl, and methyl groups. Common synthetic routes may include:
N-Alkylation: Using methylating agents to introduce the N-methyl group.
Thiol-Ene Reaction: Adding the mercaptoethyl group through a thiol-ene reaction.
Amidation: Forming the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
化学反応の分析
Types of Reactions
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: Reduction reactions can modify the acetamide backbone.
Substitution: The amino and mercaptoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and protein modifications.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The amino and methyl groups may also influence the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Acetamide,2-amino-N-methyl-: Lacks the mercaptoethyl group.
Acetamide,2-amino-N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Acetamide,2-amino-N-(2-mercaptoethyl)-: Lacks the N-methyl group.
Uniqueness
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is unique due to the presence of both the mercaptoethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds.
特性
分子式 |
C5H12N2OS |
|---|---|
分子量 |
148.23 g/mol |
IUPAC名 |
2-amino-N-methyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-7(2-3-9)5(8)4-6/h9H,2-4,6H2,1H3 |
InChIキー |
SGMLOKFIXJBULX-UHFFFAOYSA-N |
正規SMILES |
CN(CCS)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


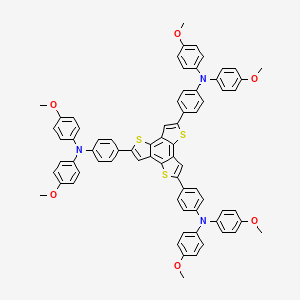


![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
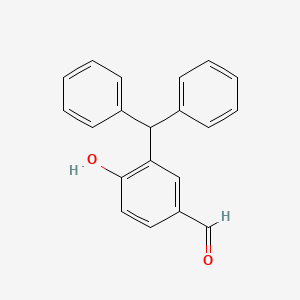
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
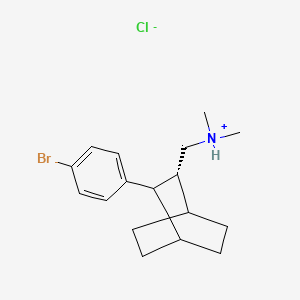


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
